molecular formula C11H14O B13693363 3-(p-Tolyl)cyclobutanol

3-(p-Tolyl)cyclobutanol

Cat. No.: B13693363
M. Wt: 162.23 g/mol
InChI Key: XYTUNMGXRHYXKR-UHFFFAOYSA-N
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Description

3-(p-Tolyl)cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a hydroxyl group and a para-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)cyclobutanol typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-(p-Tolyl)cyclobutanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using catalytic hydrogenation of 3-(p-Tolyl)cyclobutanone. This method is preferred due to its efficiency and the ability to control reaction conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3-(p-Tolyl)cyclobutanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)cyclobutanol involves its interaction with molecular targets through its hydroxyl group and aromatic ring. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Properties

IUPAC Name

3-(4-methylphenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-2-4-9(5-3-8)10-6-11(12)7-10/h2-5,10-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTUNMGXRHYXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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